molecular formula C10H9NO4 B070521 Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) CAS No. 193806-53-0

Benzoic acid,4-nitro-2-(2-propenyl)-(9ci)

Cat. No.: B070521
CAS No.: 193806-53-0
M. Wt: 207.18 g/mol
InChI Key: RGVJIVBMBXDHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an allyl group attached to the second carbon and a nitro group attached to the fourth carbon of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) can be synthesized through several methods. One common approach involves the nitration of 2-allylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position of the benzoic acid ring.

Another method involves the allylation of 4-nitrobenzoic acid. This can be achieved by reacting 4-nitrobenzoic acid with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 2-allyl-4-nitrobenzoic acid may involve large-scale nitration and allylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or potassium hydroxide in methanol.

Major Products

    Oxidation: 2-Allyl-4-carboxybenzoic acid.

    Reduction: 2-Allyl-4-aminobenzoic acid.

    Substitution: 2-Allyl-4-methoxybenzoic acid (when methoxide is used).

Scientific Research Applications

Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-allyl-4-nitrobenzoic acid depends on the specific reaction or application. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group, involving the formation of nitroso and hydroxylamine intermediates. In substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-3-nitrobenzoic acid
  • 2-Allyl-5-nitrobenzoic acid
  • 2-Allyl-6-nitrobenzoic acid

Uniqueness

Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) is unique due to the specific positioning of the allyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of the allyl group at the second position and the nitro group at the fourth position provides distinct electronic and steric effects, making it a valuable compound for targeted synthetic applications.

Properties

CAS No.

193806-53-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-nitro-2-prop-2-enylbenzoic acid

InChI

InChI=1S/C10H9NO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13)

InChI Key

RGVJIVBMBXDHMD-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Synonyms

Benzoic acid, 4-nitro-2-(2-propenyl)- (9CI)

Origin of Product

United States

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